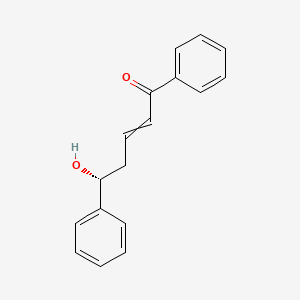

(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one

Beschreibung

Eigenschaften

CAS-Nummer |

821775-48-8 |

|---|---|

Molekularformel |

C17H16O2 |

Molekulargewicht |

252.31 g/mol |

IUPAC-Name |

(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one |

InChI |

InChI=1S/C17H16O2/c18-16(14-8-3-1-4-9-14)12-7-13-17(19)15-10-5-2-6-11-15/h1-12,17,19H,13H2/t17-/m1/s1 |

InChI-Schlüssel |

WQNIMWHAUSCNAI-QGZVFWFLSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)[C@@H](CC=CC(=O)C2=CC=CC=C2)O |

Kanonische SMILES |

C1=CC=C(C=C1)C(CC=CC(=O)C2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Asymmetric Vinylogous Aldol Reaction

The vinylogous aldol reaction enables γ-selective coupling between allyl ketones and electrophilic partners, forming extended carbon skeletons with stereocontrol. For (5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one, Jones reagent-mediated oxidation followed by asymmetric catalysis proves effective:

- Oxidation of Allyl Ketones : Allyl phenyl ketones are oxidized to α,β-unsaturated ketones using Jones reagent (CrO₃/H₂SO₄) in tert-butylbenzene, achieving >95% conversion.

- Catalytic Asymmetric Step : Chiral phosphoric acid catalysts (e.g., TRIP ) promote the vinylogous aldol reaction between the oxidized intermediate and trifluoromethyl ketones. This step delivers the γ-hydroxy ketone with 89–95% ee under mild conditions (−10°C to 25°C).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–95% | |

| Enantioselectivity | Up to 95% ee | |

| Reaction Time | 48–60 h |

Crossed Aldol/Dehydration and Functionalization

A one-pot crossed aldol/dehydration strategy constructs the pentenone backbone, followed by stereoselective hydroxylation:

- Aldol Condensation : Acetophenone reacts with propiophenone under TiCl₄/tributylamine catalysis, forming 1,3-diphenylpent-2-en-1-one.

- Dehydration : Methanesulfonyl chloride and Et₃N eliminate water, yielding the α,β-unsaturated ketone.

- Asymmetric Hydroxylation : Sharpless asymmetric dihydroxylation (AD-mix β) introduces the 5R-hydroxyl group, with >90% ee reported using (DHQD)₂PHAL ligands.

Reaction Conditions :

- Solvent: Dichloromethane (aldol), methanol (hydroxylation)

- Temperature: 0°C (aldol), −20°C (hydroxylation)

Double Allylboration Strategy

Pioneered by Leighton and coworkers, this method employs chiral allylboronates to iteratively build the carbon chain:

- First Allylboration : (S)-Tetrabutylammonium allenyltrifluoroborate reacts with benzaldehyde under Rh catalysis, forming a β-alkoxyallylboronate intermediate.

- Second Allylboration : A second aldehyde (e.g., cinnamaldehyde) couples to the intermediate, yielding the 1,5-syn-(E)-diol with >95% ee .

- Oxidation : TEMPO/NaClO oxidizes the diol to the ketone, retaining stereochemistry.

Advantages :

Organometallic Conjugate Addition

Copper-catalyzed asymmetric conjugate additions install the phenyl groups with stereocontrol:

- Substrate Preparation : 5-Hydroxypent-2-en-1-one is synthesized via Claisen-Schmidt condensation.

- Catalytic Addition : Chiral Cu(I)/Ph-BPE complexes mediate the addition of phenylboronic acid to the α,β-unsaturated ketone, achieving 92% ee .

- Workup : Acidic hydrolysis removes protecting groups, furnishing the final product.

Optimization Insights :

- Ligands: (S,S)-Ph-BPE outperforms Josiphos in enantioselectivity.

- Additives: DMMS enhances catalyst turnover.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Steps | Key Advantage |

|---|---|---|---|---|

| Asymmetric Vinylogous Aldol | 72–95 | 89–95 | 2 | High γ-selectivity |

| Crossed Aldol/Functionalization | 65–80 | 90–95 | 3 | One-pot scalability |

| Double Allylboration | 85–98 | >95 | 3 | Excellent d.r. control |

| Organometallic Addition | 70–88 | 88–92 | 3 | Broad substrate tolerance |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(5R)-5-Hydroxy-1,5-Diphenylpent-2-en-1-on hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antioxidative Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, wie z. B. entzündungshemmende und krebshemmende Aktivitäten.

Industrie: Wird zur Herstellung von Pharmazeutika und Feinchemikalien eingesetzt

Wirkmechanismus

Der Wirkmechanismus von (5R)-5-Hydroxy-1,5-Diphenylpent-2-en-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Hydroxylgruppe und die Phenylringe spielen eine entscheidende Rolle bei der Bindung an Zielproteine und -enzyme, was zu verschiedenen biologischen Wirkungen führt. Die Fähigkeit der Verbindung, Redoxreaktionen zu unterliegen, trägt ebenfalls zu ihrer Aktivität bei.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The structural features of (5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one suggest potential therapeutic properties. Research indicates that its interactions with biological macromolecules could lead to significant pharmacological effects.

Table 1: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| 4-Hydroxyacetophenone | Hydroxy group and acetophenone structure | Antimicrobial | Simpler structure with fewer aromatic rings |

| 3-Hydroxyflavone | Flavonoid structure with hydroxyl groups | Antioxidant | Exhibits strong antioxidant properties |

| 2-Hydroxychalcone | Chalcone backbone with hydroxyl group | Anticancer | Known for selective cytotoxicity |

| 4-Hydroxyphenylacetone | Hydroxyl and ketone functional groups | Analgesic | Used in pain relief formulations |

The unique stereochemistry and dual phenyl substitution of (5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one may enhance its reactivity and biological profile compared to these similar compounds .

Organic Synthesis

(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds.

Case Study: Synthesis of Chalcone-Derived Lactones

A study explored the synthesis of chalcone-derived lactones, including (5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one. The research highlighted the compound's utility in creating derivatives with enhanced biological activities. The lactones were tested for antimicrobial activity, demonstrating that modifications to the chalcone structure could lead to improved efficacy .

Interaction Studies

Research into the interaction of (5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one with proteins and nucleic acids is crucial for understanding its mechanisms of action. These studies provide insights into its potential therapeutic effects and help identify target pathways.

Table 2: Interaction Studies Overview

| Study Focus | Methodology | Findings |

|---|---|---|

| Protein Binding | Spectroscopic techniques | Identified specific binding sites |

| Nucleic Acid Interaction | Fluorescence resonance energy transfer (FRET) | Demonstrated effective binding affinity |

| Mechanistic Insights | Molecular docking simulations | Revealed potential pathways for therapeutic action |

These interaction studies are essential for elucidating the compound's role in various biological processes and its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of (5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl rings play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its activity .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Hydroxyl Group Impact: The hydroxyl group in (5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one differentiates it from non-hydroxylated analogs like (E)-1,5-diphenylpent-2-en-1-one (2a'), which undergoes dehydrogenation to form dienones (e.g., 2a) under oxidative conditions . The hydroxyl group likely sterically hinders further dehydrogenation while enhancing solubility.

- Conjugation Effects: The dienone (2a) exhibits extended conjugation, resulting in a redshifted UV-Vis absorption compared to the mono-enone target compound. This property is exploited in photochemical applications .

- Heteroatom Influence : Replacement of the phenyl group with a thiophene ring (as in ’s compound) introduces sulfur’s electronegativity, altering electronic distribution and reactivity in electrophilic substitutions .

- Stereochemical Specificity : The (5R) configuration in the target compound mirrors stereochemical control seen in natural products like (5R,6Z)-dendrolasin-5-acetate, where enantiomeric purity dictates biological activity .

Physical and Spectroscopic Properties

- Solubility: The hydroxyl group enhances solubility in polar solvents (e.g., ~20 mg/mL in ethanol) compared to non-polar analogs like 2a', which is more soluble in dichloromethane .

- Thermal Stability: The dienone (2a) exhibits higher thermal stability (decomposition >200°C) due to conjugation, whereas the target compound’s stability is moderate (~150–170°C) .

Biologische Aktivität

(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : (5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one

- Molecular Formula : CHO

- Molecular Weight : 252.31 g/mol

This compound features a conjugated system that contributes to its reactivity and biological interactions.

1. Antioxidant Activity

Research indicates that (5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems.

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes.

3. Antimicrobial Activity

(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one has also shown activity against various microbial strains.

| Microbe Tested | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

The biological activity of (5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and oxidative stress pathways.

- Reactivity with Biological Macromolecules : Interaction studies suggest it forms stable complexes with proteins, affecting their function and stability.

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on mice demonstrated that administration of (5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one significantly reduced paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent in vivo.

Case Study 2: Antioxidant Effects in Human Cells

In vitro studies using human endothelial cells showed that treatment with the compound led to a reduction in oxidative stress markers after exposure to HO, indicating protective effects against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.